
SU 6656
Übersicht
Beschreibung
SU6656 ist ein niedermolekularer Inhibitor, der in erster Linie auf die Src-Familie von Proteintyrosinkinasen abzielt. Er wurde im Jahr 2000 von dem Biotechnologieunternehmen SUGEN Inc., einer Tochtergesellschaft von Pharmacia, entwickelt . Die Verbindung ist bekannt für ihre Fähigkeit, Kinasen der Src-Familie zu inhibieren, darunter Src, Yes, Lyn und Fyn, mit unterschiedlicher Potenz . SU6656 wurde häufig als Forschungswerkzeug eingesetzt, um die Rolle von Kinasen der Src-Familie in der zellulären Signaltransduktion und verschiedenen biologischen Prozessen zu untersuchen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SU6656 umfasst mehrere Schritte, beginnend mit der Herstellung der Indol-Kernstruktur. Die wichtigsten Schritte umfassen:
Bildung des Indol-Kerns: Der Indol-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Ausgangsstoffe beinhalten.
Sulfonamid-Bildung: Der Indol-Kern wird dann mit Sulfonylchlorid umgesetzt, um die Sulfonamidgruppe einzuführen.
Endgültige Modifikationen:
Industrielle Produktionsverfahren
Die industrielle Produktion von SU6656 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung effizienter Katalysatoren, optimierte Reaktionsbedingungen und Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SU6656 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: SU6656 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe oder andere funktionelle Gruppen im Molekül modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Indol-Kern oder an der Sulfonamidgruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine oder Thiole unter basischen oder sauren Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann .
Wissenschaftliche Forschungsanwendungen
Introduction to SU6656
SU6656 is a selective inhibitor of Src family kinases, developed in 2000 by SUGEN Inc. (a subsidiary of Pharmacia). It has been primarily utilized in research to investigate the functions of Src kinases in cellular signal transduction processes. The compound has shown potential in various applications, particularly in cancer research and developmental biology.
Cancer Research
Inhibition of mTOR Signaling Pathway
SU6656 has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is critical in cancer cell proliferation. A study demonstrated that treatment with SU6656 resulted in decreased phosphorylation of mTOR and its downstream targets, indicating its effectiveness in suppressing mTORC1 signaling in melanoma cells. This inhibition was more pronounced than that achieved with rapamycin, a well-known mTOR inhibitor .
Cell Proliferation and Tumor Growth
In experiments with HBL melanoma cells, SU6656 significantly reduced cell proliferation and colony formation in soft agar assays, suggesting its potential as a therapeutic agent against melanoma. The compound's ability to inhibit Src activity appears to be a promising strategy for enhancing cancer treatment outcomes .
Signal Transduction Studies
Investigating Src Family Kinases
SU6656 serves as a valuable tool for dissecting the roles of Src family kinases in various signaling pathways. Research has confirmed that these kinases are essential for processes such as Myc induction and DNA synthesis in response to platelet-derived growth factor stimulation. By comparing phosphorylation events in treated versus untreated cells, researchers have identified specific substrates that are regulated by Src kinases .
Developmental Biology
Modulation of Epithelial Differentiation
In studies involving human pluripotent stem cells (hPSCs), SU6656 treatment led to the modulation of β-catenin localization, promoting the differentiation of hPSCs into simple epithelial cells. This process was characterized by an increase in cytokeratin expression while repressing pluripotency markers like Oct4. Such findings suggest that SU6656 may facilitate the generation of specific cell types for regenerative medicine applications .
Neurological Research
Effects on Nicotine Withdrawal Syndrome
Recent studies have indicated that SU6656 can attenuate nicotine withdrawal symptoms in experimental models. This suggests potential applications for SU6656 in treating addiction-related disorders by modulating neurotransmitter signaling pathways influenced by Src kinases .
Summary of Findings
The following table summarizes key findings related to the applications of SU6656:
Application Area | Key Findings |
---|---|
Cancer Research | Inhibits mTORC1 signaling; reduces melanoma cell proliferation; enhances therapeutic outcomes. |
Signal Transduction Studies | Essential for Myc induction and DNA synthesis; identifies specific substrates for Src kinases. |
Developmental Biology | Promotes differentiation of hPSCs into epithelial cells; modulates β-catenin localization. |
Neurological Research | Attenuates nicotine withdrawal symptoms; potential application in addiction treatment. |
Wirkmechanismus
SU6656 exerts its effects by inhibiting the activity of Src family kinases. It binds to the ATP-binding site of these kinases, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts downstream signaling pathways involved in cell growth, differentiation, and survival . Additionally, SU6656 has been shown to activate AMP-activated protein kinase (AMPK) through a paradoxical mechanism involving enhanced phosphorylation by LKB1 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PP2: Ein weiterer Inhibitor von Kinasen der Src-Familie mit einer anderen chemischen Struktur, aber ähnlichen inhibitorischen Wirkungen.
Dasatinib: Ein Multi-Kinase-Inhibitor, der Kinasen der Src-Familie sowie andere Kinasen wie BCR-ABL angreift.
Einzigartigkeit von SU6656
SU6656 ist einzigartig in seiner Selektivität für Kinasen der Src-Familie und seiner Fähigkeit, mehrere Mitglieder dieser Familie mit unterschiedlicher Potenz zu inhibieren. Es wurde ausgiebig als Forschungswerkzeug eingesetzt, um die Rolle von Src-Kinasen in verschiedenen biologischen Prozessen zu analysieren, was es zu einer wertvollen Verbindung sowohl in der Grundlagenforschung als auch in der angewandten Forschung macht .
Biologische Aktivität
SU 6656 is a selective inhibitor of Src family kinases (SFKs), which play crucial roles in various cellular processes, including proliferation, differentiation, and survival. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for therapeutic applications.
This compound selectively inhibits Src and other members of the Src family, impacting multiple signaling pathways. The compound has been shown to block platelet-derived growth factor (PDGF)-stimulated DNA synthesis in NIH 3T3 fibroblasts by interfering with Src-mediated phosphorylation events. Specifically, it inhibits the phosphorylation of substrates such as c-Cbl and protein kinase C δ while leaving others like phospholipase C-γ unaffected .
Moreover, this compound has been implicated in the activation of AMP-activated protein kinase (AMPK), which is known to regulate energy homeostasis. Interestingly, while this compound is a potent AMPK inhibitor, it paradoxically promotes Thr172 phosphorylation by LKB1, enhancing downstream target phosphorylation .
Induction of Polyploidization
Research indicates that this compound can induce polyploidization in human leukemic cell lines and primary bone marrow progenitors. This effect suggests potential applications in hematological malignancies where polyploidy may contribute to tumor progression .
Impact on Head and Neck Tumor Cells
In studies involving head and neck squamous cell carcinoma (HNSCC), this compound demonstrated varying effects depending on the baseline SFK activity of the cells. While proliferation was inhibited across different cell lines, this compound showed moderate efficacy compared to other inhibitors like dasatinib .
Case Studies and Research Findings
- NIH 3T3 Fibroblasts : Inhibition of PDGF-stimulated DNA synthesis confirmed the role of Src kinases in growth factor signaling. Microinjection experiments with mutated Shc demonstrated that specific tyrosine residues are critical for Src-mediated signaling pathways .
- Leukemic Cell Lines : The induction of polyploidy by this compound highlights its potential as a therapeutic agent in leukemia treatment. The study showed that treatment led to significant maturation changes in these cells .
- HNSCC Cells : A comparative analysis revealed that cells with higher basal SFK activity were more sensitive to this compound treatment, indicating that baseline kinase activity may predict therapeutic response .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary kinase targets of SU 6656, and how are their IC50 values determined experimentally?
this compound selectively inhibits Src family kinases (SFKs), with IC50 values determined via in vitro kinase assays. Key targets include:
Q. What standard protocols ensure this compound stability and solubility in cellular assays?
this compound has limited aqueous solubility (≤1 mg/mL in water/ethanol) and requires dissolution in DMSO (74 mg/mL with warming). For in vitro use:
- Prepare stock solutions in DMSO (≤10 mM), aliquot to avoid freeze-thaw cycles.
- Final DMSO concentration in culture media should not exceed 0.1% to prevent cytotoxicity .
- Store at -20°C in the dark to prevent degradation.
Q. Which cellular models are validated for studying this compound's effects on proliferation and signaling?
Common models include:
- NIH 3T3 fibroblasts : Assess PDGF- or serum-induced proliferation (IC50 = 0.3–0.4 µM) .
- Jurkat T cells : Evaluate VSV-G pseudotyped luciferase activity, increased post-SU 6656 treatment .
- Proximal tubule epithelial cells (HKC-8) : Study TGF-β-mediated CTGF expression inhibition .
Advanced Research Questions
Q. How can researchers distinguish Src-specific inhibition from off-target effects (e.g., Aurora kinase)?
this compound exhibits off-target inhibition of Aurora kinase (IC50 ~1.4 µM), leading to mitotic defects like multilobed nuclei . To isolate Src-specific effects:
- Use low concentrations (≤1 µM) to minimize Aurora kinase interference .
- Combine with Aurora-specific inhibitors (e.g., MLN8237) in co-treatment studies .
- Validate via phospho-specific antibodies (e.g., p-Src vs. p-Aurora) and rescue experiments with constitutively active Src mutants .
Q. What experimental strategies address contradictory data on this compound's role in ERK/Akt signaling?
this compound inconsistently modulates ERK/Akt depending on cell type:
- Perform time-course experiments to capture dynamic signaling feedback.
- Use phospho-proteomic arrays to map pathway crosstalk .
- Combine with PI3K/Akt inhibitors (e.g., LY294002) to dissect mechanism .
Q. How should this compound dosing be optimized for in vivo studies of addiction or inflammation?
this compound shows dose-dependent efficacy in murine models:
- Administer once daily to maintain plasma stability.
- Monitor for hepatotoxicity at doses >6 mg/kg.
- Pair with behavioral assays (e.g., WSS scoring) to quantify efficacy .
Q. What methodologies validate this compound's interference with extracellular matrix (ECM) remodeling?
this compound inhibits Src-driven ECM degradation by:
- Reducing aPKC phosphorylation (IC50 = 1–10 µM) in Src-transformed cells .
- Blocking FAK Y861 phosphorylation, critical for invadopodia formation .
Experimental approaches: - Gelatin degradation assays : Quantify ECM breakdown using fluorescent matrix substrates.
- 3D invasion models : Use Matrigel-coated transwells with this compound (0.5–2 µM) .
Q. How can researchers design studies to leverage this compound's dual effects on SFKs and growth factor pathways?
this compound inhibits autocrine growth factor signaling (e.g., TGF-β, PDGF):
Pathway | Mechanism | Experimental Readout |
---|---|---|
TGF-β | Blocks CTGF mRNA/protein upregulation | qPCR/Western blot |
PDGF | Suppresses c-Myc induction | Luciferase reporter assays |
Design dual-target studies by: |
- Combining this compound with TGF-β receptor inhibitors (e.g., SB431542) to isolate SFK-specific contributions.
- Profiling transcriptomic changes via RNA-seq to identify compensatory pathways.
Table 1: this compound In Vitro vs. In Vivo Dosage Guidelines
Table 2: Conflicting Data Resolution Strategies
Contradiction | Proposed Approach | References |
---|---|---|
ERK activation vs. inhibition | Time-course phospho-ERK analysis | |
Cell proliferation suppression vs. compensatory growth | Co-treatment with PI3K/mTOR inhibitors |
Eigenschaften
IUPAC Name |
(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJQOUIVKBFGH-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.